Extensumside C
Description
Extensumside C is a naturally occurring C21 pregnane glycoside isolated from Myriopteron extensum (Wight) K. Schum., a plant traditionally used for its medicinal and edible properties. Structurally, it belongs to the steroidal saponin class, characterized by a 3β,16α-dihydroxy-pregn-5-en-20-one aglycone core with two sugar chains attached at C-3 and C-16 positions . The C-3 sugar chain terminates in a C-4-OH tigloyl ester, a rare structural feature that distinguishes it from related compounds . This compound exhibits remarkable sweetness, with potency 50–400 times greater than sucrose, making it a subject of interest in natural sweetener research .
Key structural attributes of this compound include:
Properties
Molecular Formula |
C59H94O24 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1 |
InChI Key |
YYCNLHMQWCQALS-VDJCQBBXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound include modified glycosides with altered sweetness intensities and other functional properties .
Scientific Research Applications
Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a reference compound in the study of natural sweeteners and their structure-activity relationships.
Biology: The compound is studied for its potential effects on human sensory perception, particularly its sweet taste.
Mechanism of Action
Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets this compound apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .
Comparison with Similar Compounds
Structural Insights:
- Glycosylation Diversity : this compound and M-X are unique in possessing dual glycosylation at C-3 and C-16 , unlike Extensumside A/B (single glycosylation at C-3) or zanlanscia-nense saponins (glycosylation at C-3 and C-20) .
- Esterification Impact : The tigloyl ester at the C-3 sugar chain in this compound enhances sweetness, whereas benzoyl/cinnamoyl esters in zanlanscia-nense saponins correlate with cytotoxicity .
Functional and Pharmacological Comparison
Sweetness and Structure-Activity Relationship (SAR):
- Aglycone Role : The 3β,16α-dihydroxy-pregn-5-en-20-one aglycone is critical for sweetness, as seen in this compound and M-X .
- Sugar Chain Influence : Longer sugar chains (e.g., trisaccharides) at C-3 and C-16 amplify sweetness intensity. For example, this compound (dual chains) is sweeter than Extensumside M (single chain) .
- Esterification : Terminal ester groups (e.g., tigloyl) stabilize interactions with sweet taste receptors, enhancing potency .
Pharmacological Activities:
- Cytotoxicity : Extensumside A shows cytotoxicity (GI₅₀: 0.346 μg/mL), likely due to its unsaturated lactone ring, while Extensumside B and C lack this activity .
- Anticancer Potential: Zanlanscia-nense saponins exhibit stronger anticancer effects (IC₅₀: 5.06 μg/mL) compared to this compound, suggesting substituent-dependent bioactivity .
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